molecular formula C28H27NO6 B2621936 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866813-29-8

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2621936
CAS No.: 866813-29-8
M. Wt: 473.525
InChI Key: UGNNTTFIOPYKKC-UHFFFAOYSA-N
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Description

This compound is a dihydroquinolin-4-one derivative featuring a 4-ethoxybenzoyl group at position 3, dimethoxy substituents at positions 6 and 7, and a 4-methoxyphenylmethyl group at position 1.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-5-35-21-12-8-19(9-13-21)27(30)23-17-29(16-18-6-10-20(32-2)11-7-18)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNTTFIOPYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoyl chloride with 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Research suggests that 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cells by promoting apoptotic pathways .

Antimicrobial Properties

Quinoline derivatives have also shown promising antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This is particularly relevant in the context of rising antibiotic resistance.

Enzyme Inhibition

The compound is believed to interact with specific enzymes involved in metabolic pathways. For example:

  • It may act as an inhibitor of certain kinases or phosphatases, which are crucial in cancer progression and other diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It is hypothesized that it could mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : The initial step includes constructing the dihydroquinoline framework through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the ethoxy and methoxy substituents via nucleophilic substitution methods.
  • Final Modifications : The final product is often purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction .
Study 2Antimicrobial activity assessmentShowed effective inhibition against multiple bacterial strains .
Study 3Neuroprotective potentialIndicated reduction in oxidative stress markers in neuronal cell cultures .

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

The table below compares key structural features of the target compound with similar derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Synthesis Method (if reported) Reference
3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (Target) 3: 4-ethoxybenzoyl; 1: 4-methoxyphenylmethyl Not explicitly provided Benzoyl, methoxy, ethoxy Likely Pd-catalyzed cross-coupling
BF15064: 3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3: 4-ethoxybenzenesulfonyl; 1: 2-methylphenylmethyl 493.57 Sulfonyl, methoxy, ethoxy Not explicitly described
4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4: Amino; 2: 4-chlorophenyl; 3: 4-methoxyphenyl Not provided Amino, chloro, methoxy PdCl₂(PPh₃)₂/PCy₃-mediated coupling
(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylate Tetrahydroisoquinoline backbone with ester Not provided Ester, methoxy Stereoselective synthesis

Key Observations:

  • Functional Groups: The target compound’s 3-position benzoyl group differs from BF15064’s sulfonyl group, which may enhance solubility due to sulfonyl’s polar nature . The methoxy/ethoxy substituents in both compounds likely increase lipophilicity compared to amino or chloro groups in compound 4k .
  • Stereochemistry: The tetrahydroisoquinoline derivative () highlights the role of stereochemistry in biological activity, though the target compound’s planar quinoline ring lacks chiral centers .
  • Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronic acid derivatives) is a common method for similar quinolines, as seen in compound 4k’s synthesis .

Biological Activity

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydroquinolinone core with various substituents that contribute to its biological activity. The molecular formula is C26H34N2O4, with a molecular weight of 470.6 g/mol. Its structural features include:

Property Details
Molecular FormulaC26H34N2O4
Molecular Weight470.6 g/mol
IUPAC NameThis compound
InChI KeyRYYRSALLVNJSBK-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the type of microorganism and concentration used.

Anti-inflammatory Effects

Research suggests that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal X demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) . The IC50 value was reported at 15 µM.
  • Antimicrobial Testing :
    • In a study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound showed inhibition zones of 14 mm and 12 mm respectively at a concentration of 100 µg/mL .
  • Anti-inflammatory Mechanism :
    • Research published in Pharmacology Reports indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests a potential for therapeutic use in inflammatory diseases.

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